N-(3-(1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Beschreibung
N-(3-(1-(Furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a hybrid sulfonamide-pyrazoline derivative featuring a 4,5-dihydropyrazole core substituted with a 2-hydroxyphenyl group at position 5 and a furan-2-carbonyl moiety at position 1. The methanesulfonamide group is attached to a phenyl ring at position 3 of the pyrazoline scaffold. The 2-hydroxyphenyl substituent may enhance solubility and hydrogen-bonding interactions, while the furan-2-carbonyl group could influence electronic properties and metabolic stability .
Eigenschaften
IUPAC Name |
N-[3-[2-(furan-2-carbonyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-30(27,28)23-15-7-4-6-14(12-15)17-13-18(16-8-2-3-9-19(16)25)24(22-17)21(26)20-10-5-11-29-20/h2-12,18,23,25H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCIIFOEGMNFOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-(1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide represents a novel compound with potential therapeutic applications. Its structure incorporates a furan moiety, a pyrazole ring, and a methanesulfonamide group, which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its antibacterial, anticancer, and anti-inflammatory properties.
Chemical Structure
The compound's chemical structure can be represented as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing furan and pyrazole moieties. For instance, derivatives of pyrazole have shown significant efficacy against drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae .
Key Findings:
- Mechanism of Action : The antibacterial activity is attributed to the ability of these compounds to inhibit bacterial cell wall synthesis and disrupt membrane integrity.
- Minimum Inhibitory Concentration (MIC) : Studies indicated that certain derivatives exhibited MIC values in the low micromolar range against resistant strains .
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| 1 | A. baumannii | 8 |
| 2 | K. pneumoniae | 16 |
| 3 | E. cloacae | 32 |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely documented, particularly against various cancer cell lines.
Case Studies:
- MCF7 Cell Line : Compounds similar to N-(3-(1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide have shown promising results with IC50 values around 0.01 µM .
- H460 and A549 Cell Lines : Other studies reported IC50 values ranging from 12.50 µM to 42.30 µM for similar structures against lung cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF7 | 0.01 |
| B | H460 | 12.50 |
| C | A549 | 42.30 |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are supported by its structural features that allow it to inhibit pro-inflammatory pathways.
Mechanism:
The pyrazole ring has been associated with the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . This inhibition can lead to reduced production of prostaglandins and other inflammatory mediators.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research has indicated that compounds similar to N-(3-(1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibit significant anticancer activity. The mechanism involves interaction with specific molecular targets such as enzymes and receptors, modulating their activity to inhibit tumor growth.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines and pathways. This makes it a candidate for treating inflammatory diseases.
Antimicrobial Activity
Studies have suggested that derivatives of the pyrazole moiety possess antimicrobial properties against various bacterial strains, indicating potential applications in developing new antibiotics.
Case Studies and Research Findings
- Anticancer Evaluation : In a study involving synthesized sulfonamide derivatives, compounds were tested against human cancer cell lines (e.g., HCT-116, MCF-7). Results indicated that modifications to the structure enhanced cytotoxicity, suggesting that similar strategies could be applied to N-(3-(1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide for improved efficacy .
- Inflammation Studies : Research on related compounds has demonstrated their ability to inhibit key inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .
- Antimicrobial Research : A series of tests revealed that compounds with similar structural features exhibited varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antimicrobial agents .
Vergleich Mit ähnlichen Verbindungen
Functional Group Impact on Bioactivity and Physicochemical Properties
- Benzenesulfonamide derivatives (e.g., ) exhibit strong carbonic anhydrase inhibition due to the sulfonamide’s zinc-binding capacity, suggesting similar mechanisms for the target compound .
- Pyrazoline Substituents: The 2-hydroxyphenyl group in the target compound provides a polar phenolic -OH, contrasting with the lipophilic 3,4-dichlorophenyl group in or the 4-methoxyphenyl in . This may enhance solubility but reduce blood-brain barrier penetration . The furan-2-carbonyl moiety introduces a heteroaromatic ring, differing from the isobutyryl group in or the pyrano[2,3-c]pyrazole core in . Furan’s electron-rich nature may stabilize π-π interactions in enzyme binding .
Synthetic Efficiency :
- Yields for analogous compounds range from 55% () to 85% (), influenced by steric hindrance and coupling reagent efficiency. The target compound’s furan-2-carbonyl group may pose challenges in regioselective synthesis compared to simpler acyl groups in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
